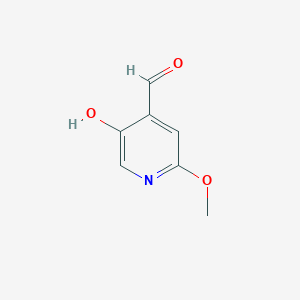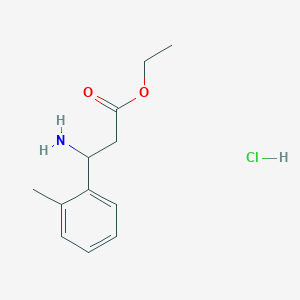
(4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol
Overview
Description
4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol, also known as 4-ES-2-TFMP, is a versatile compound used in a variety of scientific applications. It is an organosulfur compound that has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Its unique properties make it a valuable tool for scientists and chemists alike.
Scientific Research Applications
(4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used as a catalyst in the synthesis of polymers and other organic materials. Additionally, (4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol has been used in the synthesis of heterocyclic compounds, such as quinolines and indoles.
Mechanism Of Action
The mechanism of action of (4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol is not fully understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophiles to form covalent bonds. Additionally, (4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol is believed to act as a catalyst, promoting the formation of other compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of (4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol have not been extensively studied. However, it is believed to have some effect on the metabolism of carbohydrates, proteins, and lipids. Additionally, it is believed to have an effect on the activity of certain enzymes in the body, such as cytochrome P450 enzymes.
Advantages And Limitations For Lab Experiments
(4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol has several advantages for laboratory experiments. It is relatively inexpensive, readily available, and easy to use. Additionally, it is a versatile compound that can be used in a variety of applications. However, there are some limitations to using (4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol in laboratory experiments. It is a highly reactive compound and should be handled with care to avoid contamination. Additionally, it is not soluble in water, so it must be used in an organic solvent.
Future Directions
There are several potential future directions for (4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol research. One potential direction is to further investigate its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Finally, further research could be done to explore its potential as a catalyst in the synthesis of polymers and other organic materials.
properties
IUPAC Name |
[4-ethylsulfonyl-2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3S/c1-2-17(15,16)8-4-3-7(6-14)9(5-8)10(11,12)13/h3-5,14H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZWPAQJBHAWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1459295.png)
![[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1459296.png)






![(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid](/img/structure/B1459306.png)
![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459308.png)



